molecular formula C11H22N2O3 B12308942 Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate

Cat. No.: B12308942
M. Wt: 230.30 g/mol
InChI Key: URJWLJNNPAUORT-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group and a hydroxypyrrolidine moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 4-hydroxypyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in scientific research.

Properties

IUPAC Name

tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJWLJNNPAUORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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